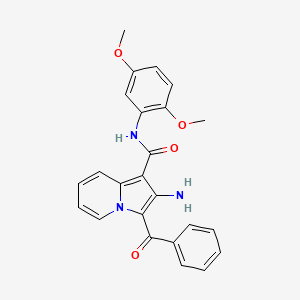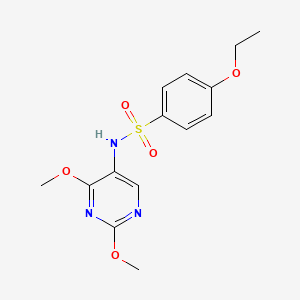![molecular formula C8H10NNaO4S2 B2792737 Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate CAS No. 2137703-12-7](/img/structure/B2792737.png)
Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate is1S/C8H11NO4S2.Na/c1-5-6 (3-8 (10)11)14-7 (9-5)4-15 (2,12)13;/h3-4H2,1-2H3, (H,10,11);/q;+1/p-1 . This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the searched resources .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 271.29 .Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets to exert their effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of thiazole derivatives .
Vorteile Und Einschränkungen Für Laborexperimente
Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate has several advantages and limitations for lab experiments, including:
Advantages:
1. This compound is water-soluble, making it easy to use in cell culture experiments.
2. This compound has been extensively studied, and its effects are well-characterized.
3. This compound has a low toxicity profile, making it safe for use in lab experiments.
Limitations:
1. This compound is relatively expensive, making it difficult to use in large-scale experiments.
2. This compound has limited solubility in organic solvents, which may limit its use in certain experiments.
3. This compound has a short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for research on Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate, including:
1. Further characterization of its mechanism of action: Although the mechanism of action of this compound is well-characterized, further studies are needed to fully understand its effects on various signaling pathways.
2. Development of more efficient synthesis methods: The current synthesis method for this compound is relatively complex and expensive. Developing more efficient synthesis methods could make it more accessible for research.
3. Investigation of its potential use in combination therapies: this compound has been shown to have synergistic effects with other anti-cancer agents. Investigating its potential use in combination therapies could lead to more effective cancer treatments.
4. Investigation of its potential use in neurodegenerative diseases: this compound has been shown to have neuroprotective properties. Investigating its potential use in neurodegenerative diseases could lead to new treatments for these conditions.
Conclusion:
In conclusion, this compound is a thiazole derivative that has been extensively studied for its potential use in various scientific research applications. This compound has anti-inflammatory, anti-cancer, and neuroprotective properties, and exerts its effects through various mechanisms. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further research on this compound could lead to new treatments for various diseases and conditions.
Synthesemethoden
Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate can be synthesized through a two-step process involving the reaction of 2-bromo-4-methylthiazole with sodium methanesulfinate, followed by the reaction of the resulting intermediate with acetic acid. The final product is a white crystalline powder that is water-soluble.
Wissenschaftliche Forschungsanwendungen
Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate has been studied for its potential use in various scientific research applications, including:
1. Anti-inflammatory properties: this compound has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines.
2. Anti-cancer properties: this compound has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
3. Neuroprotective properties: this compound has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Safety and Hazards
Eigenschaften
IUPAC Name |
sodium;2-[4-methyl-2-(methylsulfonylmethyl)-1,3-thiazol-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S2.Na/c1-5-6(3-8(10)11)14-7(9-5)4-15(2,12)13;/h3-4H2,1-2H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOAXXVXTHXWGE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CS(=O)(=O)C)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NNaO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

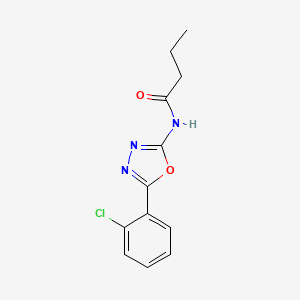
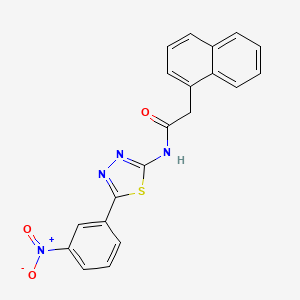
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2792660.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2792663.png)
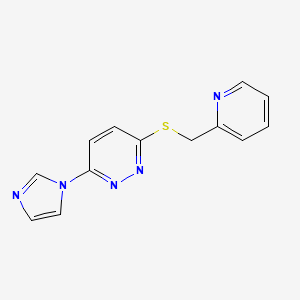
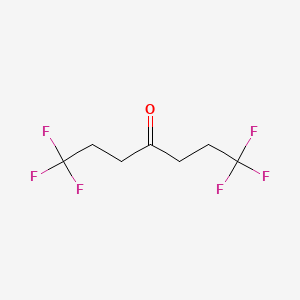
![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2792667.png)
![3-Benzyl-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2792669.png)
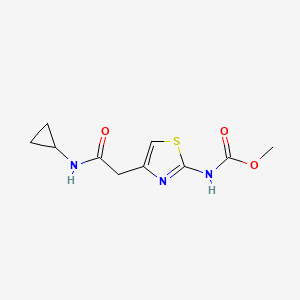
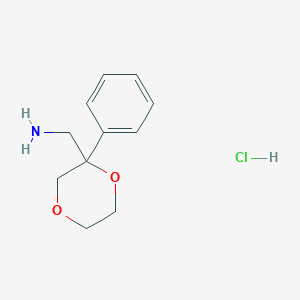
![1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B2792673.png)

